Adenosine Receptor Binding Selectivity
The introduction of an iodine atom at the 6-position of the imidazo[1,2-a]pyrimidine scaffold leads to a distinct and quantifiable change in binding affinity at adenosine receptors compared to a non-iodinated analog. The target compound, 6-iodoimidazo[1,2-a]pyrimidin-3-amine, exhibits a Ki of 181 nM at the A3 receptor, which is a 3-fold improvement in affinity compared to its Ki of 64 nM at the A1 receptor [1]. This stands in contrast to a structurally related compound in the same class (N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine), which shows an EC50 of >50,000 nM against a different target (SV40 Large T antigen), highlighting the functional specificity imparted by specific substitutions [2].
| Evidence Dimension | Binding affinity (Ki) at Adenosine Receptors A1 and A3 |
|---|---|
| Target Compound Data | Ki = 64 nM (A1), Ki = 181 nM (A3) |
| Comparator Or Baseline | N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine (EC50 > 50,000 nM vs. SV40 Large T antigen) |
| Quantified Difference | 3-fold improvement in Ki for A1 vs. A3 for the target compound; a >275-fold difference in potency between the two compounds on different targets |
| Conditions | Radioligand displacement assays using [3H]-PIA in rat brain membranes (A1) and N6-[[125I]-4-amino-3-iodobenzyl]-adenosine-5''-N-methyluronamide in CHO cell membranes (A3) [1]. |
Why This Matters
The quantifiable selectivity between A1 and A3 receptors is a critical parameter for developing therapeutics with reduced off-target cardiovascular side effects, which are often associated with A1 antagonism, and this data provides a baseline for further optimization.
- [1] BindingDB. BDBM50453444 CHEMBL2113561. Ki values for 6-iodoimidazo[1,2-a]pyrimidin-3-amine derivative at Adenosine Receptors. View Source
- [2] BindingDB. BDBM58966 MLS000520196. EC50 value for a comparative imidazo[1,2-a]pyrimidin-3-amine derivative. View Source
